molecular formula C21H17ClN4O3 B2622106 2-(4-chlorophenoxy)-N-(3-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)acetamide CAS No. 953240-71-6

2-(4-chlorophenoxy)-N-(3-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)acetamide

Cat. No.: B2622106
CAS No.: 953240-71-6
M. Wt: 408.84
InChI Key: CNMUVVDOSWALON-UHFFFAOYSA-N
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Description

2-(4-chlorophenoxy)-N-(3-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)acetamide is a complex organic compound that features a combination of aromatic rings and heterocyclic structures. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-chlorophenoxy)-N-(3-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)acetamide typically involves multiple steps, starting with the preparation of the core imidazo[1,2-b]pyridazine structure. This can be achieved through various synthetic methodologies, including multicomponent reactions, condensation reactions, and intramolecular cyclizations . The key steps often involve the formation of carbon-nitrogen and carbon-carbon bonds, which are facilitated by catalysts and specific reaction conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This might include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of robust purification techniques to ensure the compound’s purity and consistency.

Chemical Reactions Analysis

Types of Reactions

2-(4-chlorophenoxy)-N-(3-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions might involve reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present and the reaction conditions.

Common Reagents and Conditions

Common reagents used in these reactions include transition metal catalysts, organic solvents, and specific temperature and pressure conditions to drive the reactions to completion. For example, palladium-catalyzed cross-coupling reactions are often employed to form carbon-carbon bonds in the synthesis of complex organic molecules .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation might yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives.

Scientific Research Applications

2-(4-chlorophenoxy)-N-(3-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)acetamide has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.

    Biology: The compound’s potential biological activities make it a candidate for studying enzyme interactions, cellular pathways, and receptor binding.

    Medicine: It is investigated for its potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial properties.

    Industry: The compound can be used in the development of new materials, agrochemicals, and pharmaceuticals

Mechanism of Action

The mechanism of action of 2-(4-chlorophenoxy)-N-(3-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and triggering downstream effects. For example, it might inhibit a particular enzyme involved in a disease pathway, thereby exerting its therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2-(4-chlorophenoxy)-N-(3-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)acetamide apart is its unique combination of functional groups and heterocyclic structures, which confer specific biological activities and chemical reactivity. This makes it a valuable compound for both research and potential therapeutic applications.

Properties

IUPAC Name

2-(4-chlorophenoxy)-N-[3-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17ClN4O3/c1-28-21-10-9-19-24-18(12-26(19)25-21)14-3-2-4-16(11-14)23-20(27)13-29-17-7-5-15(22)6-8-17/h2-12H,13H2,1H3,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNMUVVDOSWALON-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NN2C=C(N=C2C=C1)C3=CC(=CC=C3)NC(=O)COC4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17ClN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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